2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile
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Overview
Description
2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile is a synthetic organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group, an ethylsulfonyl group, a methoxyphenyl group, and a carbonitrile group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be constructed through cyclization reactions.
Functional Group Introduction:
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalysts, and other process engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile may have applications in various fields:
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals, materials, or as a catalyst.
Mechanism of Action
The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile: Lacks the ethylsulfonyl group.
2-Amino-5-(methylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile: Contains a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
The presence of the ethylsulfonyl group in 2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile may confer unique chemical and biological properties, such as increased solubility, reactivity, or specific interactions with biological targets.
Properties
Molecular Formula |
C14H14N2O3S2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-amino-5-ethylsulfonyl-4-(4-methoxyphenyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C14H14N2O3S2/c1-3-21(17,18)14-12(11(8-15)13(16)20-14)9-4-6-10(19-2)7-5-9/h4-7H,3,16H2,1-2H3 |
InChI Key |
FHKYAFZMRTZBIG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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